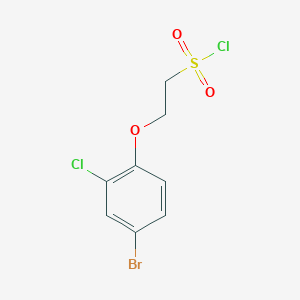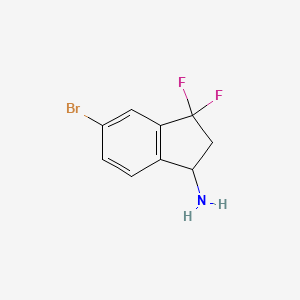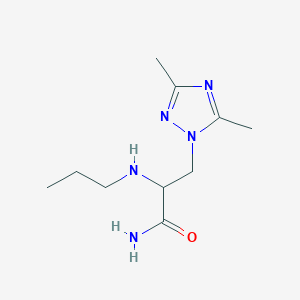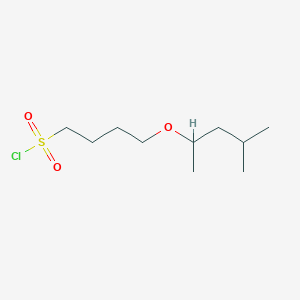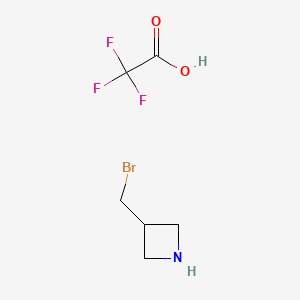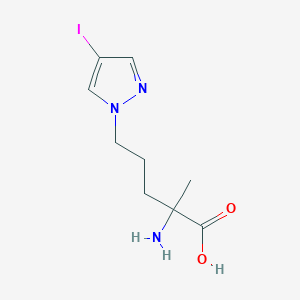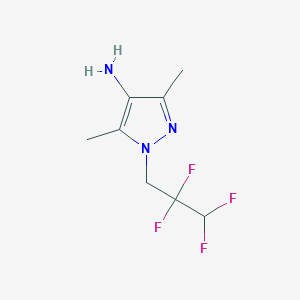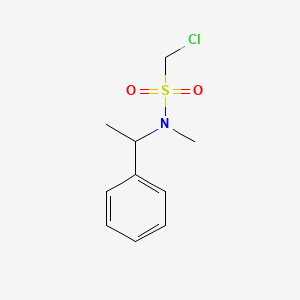
1-(5-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the benzyl ring, which imparts unique chemical properties. Triazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-fluorobenzyl alcohol.
Formation of Benzyl Halide: The alcohol is then converted to 5-bromo-2-fluorobenzyl bromide using a halogenation reaction.
Azide Formation: The benzyl bromide is reacted with sodium azide to form the corresponding azide.
Cycloaddition Reaction: The azide undergoes a cycloaddition reaction with an alkyne to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the triazole ring or the benzyl group.
Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
1-(5-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its chemical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Bromo-5-fluorobenzyl bromide
- 2-(5-Bromo-2-fluorobenzyl)-1-benzothiophene
Uniqueness
1-(5-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which imparts distinct chemical properties
Propriétés
Formule moléculaire |
C9H8BrFN4 |
|---|---|
Poids moléculaire |
271.09 g/mol |
Nom IUPAC |
1-[(5-bromo-2-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8BrFN4/c10-7-1-2-8(11)6(3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
Clé InChI |
XGHXYNFYGMGLBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)CN2C=C(N=N2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13639451.png)
![2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13639454.png)
![methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13639460.png)
